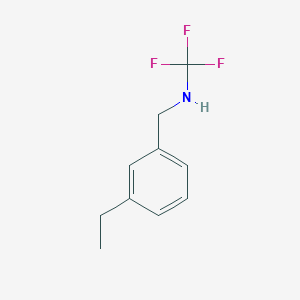
N-(3-ethylbenzyl)-1,1,1-trifluoromethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-ethylbenzyl)-1,1,1-trifluoromethanamine is an organic compound that features a trifluoromethyl group attached to an amine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-ethylbenzyl)-1,1,1-trifluoromethanamine typically involves the reaction of 3-ethylbenzylamine with trifluoromethylating agents under controlled conditions. One common method is the reaction of 3-ethylbenzylamine with trifluoromethyl iodide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetonitrile at elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
N-(3-ethylbenzyl)-1,1,1-trifluoromethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: Reduction reactions can convert the trifluoromethyl group to a methyl group.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Reagents like alkyl halides or acyl chlorides are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield amine oxides, while substitution reactions can produce various substituted derivatives.
Aplicaciones Científicas De Investigación
N-(3-ethylbenzyl)-1,1,1-trifluoromethanamine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of N-(3-ethylbenzyl)-1,1,1-trifluoromethanamine involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The amine group can form hydrogen bonds or ionic interactions with specific amino acid residues in proteins, modulating their activity.
Comparación Con Compuestos Similares
Similar Compounds
N-ethylbenzylamine: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
N-(3-methylbenzyl)-1,1,1-trifluoromethanamine: Similar structure but with a methyl group instead of an ethyl group, affecting its steric and electronic properties.
Uniqueness
N-(3-ethylbenzyl)-1,1,1-trifluoromethanamine is unique due to the presence of both the ethylbenzyl and trifluoromethyl groups. This combination imparts distinct chemical properties, such as increased lipophilicity and reactivity, making it valuable for various applications in research and industry.
Propiedades
Fórmula molecular |
C10H12F3N |
|---|---|
Peso molecular |
203.20 g/mol |
Nombre IUPAC |
N-[(3-ethylphenyl)methyl]-1,1,1-trifluoromethanamine |
InChI |
InChI=1S/C10H12F3N/c1-2-8-4-3-5-9(6-8)7-14-10(11,12)13/h3-6,14H,2,7H2,1H3 |
Clave InChI |
KDHQSNQPNBALSM-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC(=CC=C1)CNC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















